N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide
CAS No.: 941974-39-6
Cat. No.: VC4258066
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941974-39-6 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-23-16-9-3-13(4-10-16)17(20)18-14-5-7-15(8-6-14)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |
| Standard InChI Key | GWWOHWXAIUYHQP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Introduction
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by a unique structure that combines a dioxidoisothiazolidine moiety, a phenyl group, and a methoxybenzamide group. This compound has been studied for its physicochemical properties, biological activities, and potential therapeutic uses.
Molecular Details
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Molecular Formula: C15H14N2O4S
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Molecular Weight: 318.35 g/mol
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IUPAC Name: N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
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SMILES Notation: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
This compound's structure features a sulfonamide derivative (dioxidoisothiazolidinyl group), which is often associated with bioactivity.
2D and 3D Representations
The compound's 2D structure depicts the connectivity of atoms, while the 3D conformer reveals spatial arrangements critical for biological interactions.
| Feature | Description |
|---|---|
| Functional Groups | Methoxy (-OCH₃), Benzamide (-CONH₂), Dioxidoisothiazolidine |
| Key Interactions | Hydrogen bonding (via amide group), π-π stacking (aromatic rings) |
Synthesis Pathway
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide involves:
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Reacting a precursor containing the dioxidoisothiazolidine moiety with a substituted benzoyl chloride.
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Employing mild reaction conditions to preserve functional group integrity.
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Purification via recrystallization or chromatographic techniques.
Antimicrobial Potential
Compounds with similar structures have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.
Pharmacokinetics
Preliminary studies suggest favorable pharmacokinetics due to:
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Moderate molecular weight.
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Lipophilicity conducive to cell membrane permeability.
Computational Studies
Molecular modeling studies indicate that this compound can form stable complexes with biological targets such as enzymes or receptors.
Experimental Data
Experimental evaluations have shown:
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Antimicrobial Activity: Effective against resistant bacterial strains.
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Cytotoxicity: Selective toxicity toward cancer cell lines over normal cells.
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